molecular formula C24H20ClNO4 B557890 Fmoc-4-chloro-D-phenylalanine CAS No. 142994-19-2

Fmoc-4-chloro-D-phenylalanine

Cat. No. B557890
M. Wt: 421.9 g/mol
InChI Key: CQPNKLNINBUUOM-JOCHJYFZSA-N
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Description

Fmoc-4-chloro-D-phenylalanine is a compound used in peptide synthesis . It has a molecular formula of C24H20ClNO4 and a molecular weight of 421.9 . It appears as a white powder .


Synthesis Analysis

Fmoc-4-chloro-D-phenylalanine can be synthesized by the reaction of 4-chloro-D-phenylalanine with Fmoc chloride in the presence of a base such as triethylamine.


Molecular Structure Analysis

The Fmoc-4-chloro-D-phenylalanine molecule contains a total of 53 bond(s). There are 33 non-H bond(s), 20 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl .


Physical And Chemical Properties Analysis

Fmoc-4-chloro-D-phenylalanine has a melting point of 173 - 206 °C . Its optical rotation is [a]D20 = 28 ± 2 º (C=1 in DMF) . It is recommended to store it at 0 - 8 °C .

Scientific Research Applications

Peptide Synthesis

  • Summary of Application : Fmoc-4-chloro-D-phenylalanine is used in peptide synthesis . Peptides are short chains of amino acids that can perform a variety of functions in the body, and synthetic peptides can be designed for specific purposes in research and medicine.

Antibiofilm Activity

  • Summary of Application : Fmoc-phenylalanine, which is similar to Fmoc-4-chloro-D-phenylalanine, has been found to have antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms .
  • Methods of Application : In the study referenced, Fmoc-phenylalanine was applied to bacterial cultures and its effects on biofilm formation were observed .
  • Results or Outcomes : The study found that Fmoc-phenylalanine not only inhibits biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates already formed biofilms . It was also found that Fmoc-phenylalanine coated surfaces resist biofilm formation and attachment .

Hydrogel Formation

  • Summary of Application : Fmoc-phenylalanine, which is similar to Fmoc-4-chloro-D-phenylalanine, has been found to form hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, and are used in a wide variety of applications, including drug delivery and tissue engineering.
  • Methods of Application : The study referenced used physical and thermal stimuli to solubilize Fmoc-phenylalanine above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .
  • Results or Outcomes : The study found that the collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF was also reported after transitioning to hydrogel .

Pharmaceutical Applications

  • Summary of Application : Fmoc-phenylalanine, which is similar to Fmoc-4-chloro-D-phenylalanine, has been found to have potential pharmaceutical applications . For example, it could be used in the development of new drugs or therapies.

Drug Release

  • Summary of Application : Fmoc-phenylalanine, which is similar to Fmoc-4-chloro-D-phenylalanine, has been found to form hydrogels that could potentially be used for drug release .
  • Methods of Application : The study referenced proposed a model for drug release from FmocF hydrogel . The specific methods of application would depend on the particular drug or therapy being developed.

Hybrid Nanomaterials

  • Summary of Application : Fmoc-phenylalanine, which is similar to Fmoc-4-chloro-D-phenylalanine, has been found to be a suitable building block for the preparation of hybrid nanomaterials .

Safety And Hazards

It is advised to avoid breathing mist, gas or vapours of Fmoc-4-chloro-D-phenylalanine. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention if symptoms occur .

Future Directions

Fmoc-phenylalanine has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . Future research could focus on increasing the antibacterial spectrum of Fmoc-4-chloro-D-phenylalanine, possibly through combination with other antibiotics .

properties

IUPAC Name

(2R)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPNKLNINBUUOM-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583794
Record name 4-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-chloro-D-phenylalanine

CAS RN

142994-19-2
Record name 4-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38M8UP5WG5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Reverdy, G Gitton, X Guan, I Adhya… - Bioorganic & Medicinal …, 2022 - Elsevier
… To a solution of Fmoc-4-chloro-d-phenylalanine 19 (4.90 g, 11.7 mmol) in THF (45 mL), was added DMT.MM (3.88 g, 14.0 mmol) and DIEA (4.07 mL, 23.4 mmol). After stirring at RT for …
Number of citations: 5 www.sciencedirect.com

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